2,3-Dibromo-6-fluorobenzoyl chloride
Overview
Description
2,3-Dibromo-6-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, and a fluorine atom at position 6. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the reaction of 2,3-dibromo-6-fluorobenzaldehyde with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Bromination: Starting with 2,3-dibromo-6-fluorobenzaldehyde, bromine (Br2) is added to the benzene ring.
Fluorination: Fluorine (F2) is introduced to the compound to replace a hydrogen atom with a fluorine atom.
Chlorination: The resulting compound is then treated with thionyl chloride to convert the aldehyde group to a benzoyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the benzoyl chloride group to the corresponding alcohol or aldehyde.
Oxidation Reactions: Oxidation of the benzoyl chloride group to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohols or benzaldehydes.
Oxidation: Formation of benzoic acids.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins or nucleic acids through acylation reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-fluorobenzoyl chloride: Similar structure but with bromine atoms at positions 2 and 4.
2,3-Dibromo-4-fluorobenzoyl chloride: Similar structure but with a fluorine atom at position 4.
Uniqueness
2,3-Dibromo-6-fluorobenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of bromine and fluorine atoms at specific positions on the benzene ring can affect the compound’s electronic properties and steric hindrance, making it suitable for particular chemical reactions and applications.
Biological Activity
2,3-Dibromo-6-fluorobenzoyl chloride (CAS No. 1804417-33-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : 2,3-dibromo-6-fluorobenzaldehyde is treated with bromine to introduce additional bromine atoms.
- Fluorination : Fluorine is introduced to replace hydrogen atoms in the benzene ring.
- Chlorination : The resulting compound is converted into the acyl chloride form using thionyl chloride (SOCl2) under reflux conditions.
This multi-step synthesis allows for the precise incorporation of halogen substituents, which significantly influence the compound's reactivity and biological properties.
This compound acts primarily as an acyl chloride, allowing it to react with nucleophiles to form acyl derivatives. This reactivity is crucial in biological systems where it can modify proteins or nucleic acids through acylation reactions. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a potent agent for biochemical modifications .
Biological Activity
Research indicates that halogenated compounds like this compound exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that halogenated benzoyl chlorides can inhibit the growth of various bacterial and fungal strains. The introduction of fluorine at specific positions on the benzene ring has been linked to increased potency against pathogens .
- Anticancer Properties : Some derivatives of halogenated benzoyl chlorides have demonstrated antiproliferative effects against cancer cell lines. For instance, modifications in the halogenation pattern can lead to significant changes in cytotoxicity against breast and colon cancer cells .
Case Studies
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Antifungal Activity : A study evaluated the antifungal properties of fluorinated compounds similar to this compound. Results indicated that compounds with fluorine substitution showed enhanced activity against Botrytis cinerea and Trichoderma spp., with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
Compound MIC (μmol/L) Target Organism Fluconazole 7.0 Botrytis cinerea HL1 31.0 Trichoderma spp. HL6 8.0 Myrothecium spp. - Cytotoxicity Assays : In vitro assays demonstrated that modifications in the structure of benzoyl chlorides could lead to varying degrees of cytotoxicity against different cancer cell lines. The introduction of bromine and fluorine was found to enhance the anticancer activity significantly compared to non-halogenated counterparts .
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : It serves as an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.
- Biological Research : Used in modifying biomolecules for studying enzyme interactions and protein-ligand binding.
- Industrial Applications : Employed in producing specialty chemicals and materials due to its reactivity and structural properties .
Properties
IUPAC Name |
2,3-dibromo-6-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCRZKMDNKXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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